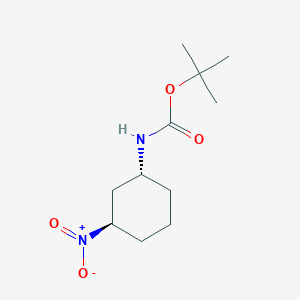
trans-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester: is an organic compound that features a nitro group attached to a cyclohexane ring, along with a carbamic acid esterified with a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The nitration can be achieved using nitric acid in the presence of sulfuric acid, while the esterification can be carried out using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the desired reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in trans-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester can undergo reduction to form amino derivatives.
Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamic acid ester group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of nitrocyclohexanone derivatives.
Reduction: Formation of amino-cyclohexyl carbamic acid tert-butyl ester.
Substitution: Formation of substituted carbamic acid esters.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester can be used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it a valuable building block in organic synthesis .
Biology and Medicine: The compound’s potential biological activity, particularly due to the presence of the nitro group, makes it a candidate for drug development and medicinal chemistry research. It can be explored for its potential as an antimicrobial or anticancer agent .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science .
Mecanismo De Acción
The mechanism of action of trans-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester involves its interaction with biological molecules through its nitro and carbamic acid ester groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential antimicrobial or anticancer effects. The carbamic acid ester group can facilitate the compound’s binding to specific enzymes or receptors, modulating their activity .
Comparación Con Compuestos Similares
- trans-(3-Nitrocyclohexyl)-carbamic acid methyl ester
- cis-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester
- trans-(4-Nitrocyclohexyl)-carbamic acid tert-butyl ester
Comparison: Compared to its similar compounds, trans-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester is unique due to the specific positioning of the nitro group and the tert-butyl ester.
Propiedades
Fórmula molecular |
C11H20N2O4 |
|---|---|
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
tert-butyl N-[(1R,3R)-3-nitrocyclohexyl]carbamate |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(14)12-8-5-4-6-9(7-8)13(15)16/h8-9H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1 |
Clave InChI |
IWXAMEDUNJSUFE-RKDXNWHRSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)[N+](=O)[O-] |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCCC(C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-azidoethoxy)ethyl]carbamate](/img/structure/B13722731.png)
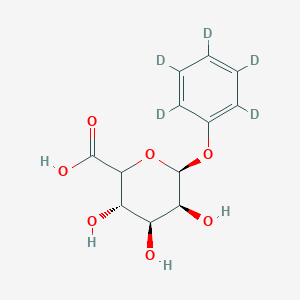
![3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13722756.png)
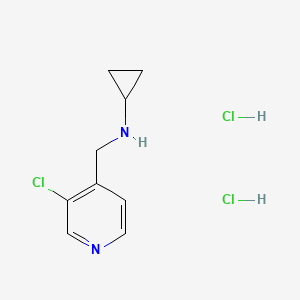
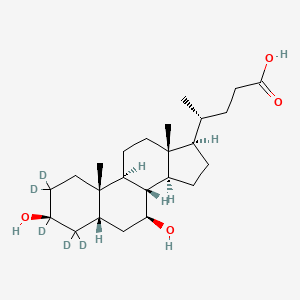
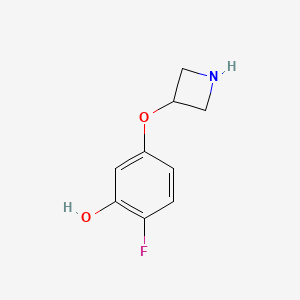
![{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propyl)amine](/img/structure/B13722789.png)
![3-methyl-4-[2-methyl-4-(4-phenyl-N-[4-(4-propan-2-ylphenyl)phenyl]anilino)phenyl]-N-(4-phenylphenyl)-N-[4-(4-propan-2-ylphenyl)phenyl]aniline](/img/structure/B13722791.png)

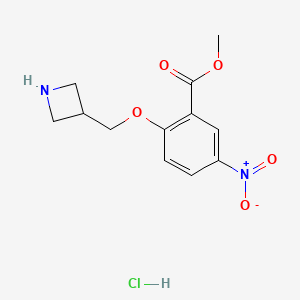
![Benz[a]anthracene-1,7,12(2H)-trione, 3,4-dihydro-8-methoxy-3-methyl-](/img/structure/B13722805.png)

![5-[Bis(2-chloroethyl)-amino]-1-methyl-1H-benzimidazole-2-butanoic Acid-d6 Hydrochloride](/img/structure/B13722819.png)
![Ethyl 4-[5-(Boc-amino)-3-pyridinyl]benzoate](/img/structure/B13722829.png)
